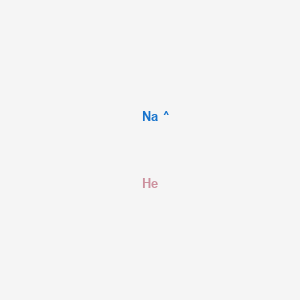
Helium;sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium helide is a compound of helium and sodium, represented by the chemical formula Na₂He. This compound is notable for its stability under extremely high pressures, making it a unique example of a noble gas forming a stable compound with an alkali metal. Disodium helide was first predicted using crystal structure prediction algorithms and later synthesized in 2016 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium helide is synthesized by placing tiny plates of sodium in a diamond anvil cell along with helium at 1600 bar. The mixture is then compressed to 130 gigapascals and heated to 1500 Kelvin using a laser .
Industrial Production Methods: Currently, there are no industrial production methods for disodium helide due to the extreme conditions required for its synthesis. The compound is primarily of interest for scientific research rather than industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Disodium helide is stable under high pressures and does not readily undergo typical chemical reactions such as oxidation, reduction, or substitution. The compound’s stability is primarily due to the high pressure conditions that prevent the helium atoms from reacting with other elements .
Common Reagents and Conditions: The synthesis of disodium helide requires sodium and helium as the primary reagents. The reaction conditions involve extremely high pressures (above 113 gigapascals) and high temperatures (around 1500 Kelvin) .
Major Products Formed: The primary product of the reaction between sodium and helium under high pressure is disodium helide (Na₂He). No significant by-products are formed under these conditions .
Aplicaciones Científicas De Investigación
Disodium helide has several scientific research applications, including:
High-Pressure Physics: The study of disodium helide provides insights into the behavior of elements under extreme conditions, which is relevant for understanding the interiors of planets where such pressures exist.
Noble Gas Chemistry: The compound challenges the traditional understanding of noble gases as chemically inert, opening new avenues for research in noble gas compounds.
Material Science: The unique properties of disodium helide, such as its high melting point and stability, make it an interesting subject for material science research.
Mecanismo De Acción
The stability of disodium helide is attributed to the high pressure conditions that force helium atoms into a crystalline structure with sodium atoms. The helium atoms do not participate in bonding but are held in place by the surrounding sodium atoms and electron pairs. This results in a cubic crystal structure resembling that of fluorite .
Comparación Con Compuestos Similares
Lithium Helium Compound: Similar to disodium helide, lithium can also form a stable compound with helium under high pressures.
Helium Clathrates: Helium can form clathrate compounds under high pressure, where helium atoms are trapped within a lattice of other molecules, such as water or nitrogen.
Uniqueness: Disodium helide is unique due to its relatively lower pressure requirement for stability compared to other helium compounds. Its formation challenges the conventional understanding of noble gases and provides valuable insights into high-pressure chemistry .
Propiedades
Número CAS |
11142-42-0 |
|---|---|
Fórmula molecular |
HeNa |
Peso molecular |
26.99237 g/mol |
Nombre IUPAC |
helium;sodium |
InChI |
InChI=1S/He.Na |
Clave InChI |
WOJONNYEZBXGHY-UHFFFAOYSA-N |
SMILES canónico |
[He].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


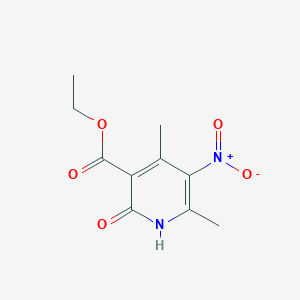

![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)

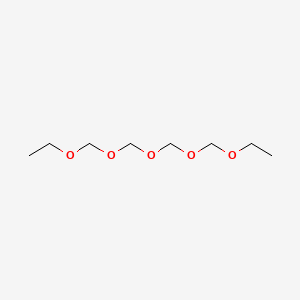
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)

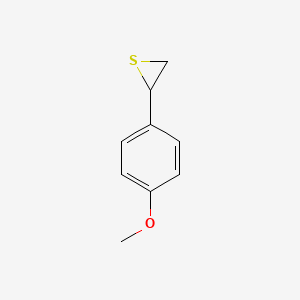
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
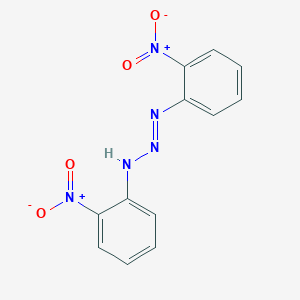

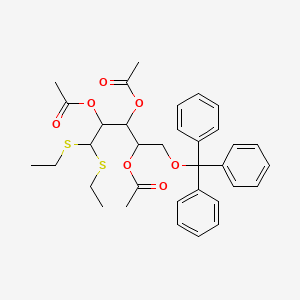
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
